N-benzyl-3,3,3-trifluoropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3,3,3-trifluoropropanamide is a chemical compound with the molecular formula C10H10F3NO . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2-) attached to an amide functional group (-CONH2) which is further connected to a trifluoropropanamide group (CF3CH2-) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 217.19 . It is a powder at room temperature and has a melting point of 125-127°C .Scientific Research Applications
Synthesis and Application in Electrolytes and Ionic Liquids
N-benzyl-3,3,3-trifluoropropanamide is utilized in the synthesis of various salts, including metallic or onium bistrifluoromethanesulfonimide salts. This process involves treating N-benzyl trifluoromethanesulfonimide with ethanol to form an oxonium intermediate, which is then neutralized with different bases to create these salts. These compounds have potential applications as electrolytes for batteries and fuel cells, as well as in ionic liquids and Lewis acids (Àrvai et al., 2009).
In Organic Synthesis and Medicinal Chemistry
This compound also finds application in the preparation of trifluoromethylated ynamines and their reactions with electrophiles like aldehydes and halogens. These reactions yield various compounds, such as α-(trifluoromethyl)-α,β-unsaturated amides and N,N-dialkyl-2-bromo-3,3,3-trifluoropropanamides, which can be useful in organic synthesis and potentially in drug discovery (Ishihara et al., 2006).
In Photoredox Catalysis
Recent studies have shown that this compound derivatives are involved in photoredox catalysis. This process is significant for the trifluoromethylation and trifluoromethylthiolation of benzyl C-H bonds, which has implications for late-stage functionalization in drug development and medicinal chemistry (Xu et al., 2019).
As a Mitsunobu Reagent in Amine Synthesis
N-benzyl triflamide, a derivative of this compound, is used as a Mitsunobu reagent for amine synthesis. This method prepares primary and secondary benzylamines from corresponding alcohols, using DEAD and triphenylphosphine as reagents (Bell et al., 1995).
In High-Temperature Vapor Phase Reactions
Studies have also focused on the reactions of nitrogen trifluoride with this compound derivatives at high temperatures. These reactions result in diverse products, such as difluoroaminated compounds, indicating the chemical's versatility in high-temperature applications (Belter, 2011).
In Late-Stage Functionalization of Drugs
The compound is also studied for its potential in the late-stage functionalization of drugs, specifically in the context of benzylic C-H bonds. This area of research is significant for the development of new pharmaceuticals and the modification of existing drugs to enhance their properties or reduce side effects (Wang et al., 2009).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
N-benzyl-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-9(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOKYUDYYVPDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.